REACTION_CXSMILES
|
NC1C=CC(P(=O)(OC(C)C)OC(C)C)=CC=1.[N+:18]([C:21]1[CH:22]=[C:23]([P:27](=[O:36])([O:32][CH:33]([CH3:35])[CH3:34])[O:28][CH:29]([CH3:31])[CH3:30])[CH:24]=[CH:25][CH:26]=1)([O-])=O>>[NH2:18][C:21]1[CH:22]=[C:23]([P:27](=[O:36])([O:28][CH:29]([CH3:31])[CH3:30])[O:32][CH:33]([CH3:35])[CH3:34])[CH:24]=[CH:25][CH:26]=1
|
Name
|
dipropan-2-yl (4-aminophenyl)phosphonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)P(OC(C)C)(OC(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)P(OC(C)C)(OC(C)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C=CC1)P(OC(C)C)(OC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |